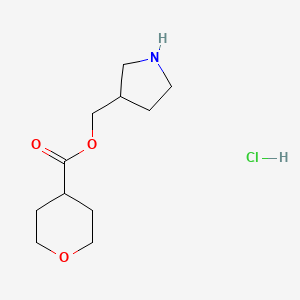

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

描述

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a tetrahydropyran ring, making it a valuable intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves the reaction of pyrrolidine with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

化学反应分析

Types of Reactions

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds .

科学研究应用

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemical products and materials

作用机制

The mechanism of action of 3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

Pyrrolidinylmethyl derivatives: Compounds with similar pyrrolidine structures.

Tetrahydropyran derivatives: Compounds containing the tetrahydropyran ring.

Uniqueness

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is unique due to its combined pyrrolidine and tetrahydropyran structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

3-Pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS Number: 1220020-90-5) is a chemical compound that has garnered interest for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of investigation in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₀ClNO₃

- Molecular Weight : 249.74 g/mol

- Chemical Structure : The compound consists of a tetrahydropyran ring substituted with a pyrrolidine group, which may influence its interaction with biological targets.

Pharmacological Potential

- Receptor Interaction : Preliminary studies suggest that compounds structurally related to tetrahydropyran derivatives may interact with cannabinoid receptors (CB1 and CB2). These receptors are known to play critical roles in pain modulation and neuroprotection, indicating potential analgesic properties for this compound .

- CNS Penetration : Research on similar compounds has shown varying degrees of central nervous system (CNS) penetration. For instance, a related compound demonstrated minimal CNS side effects due to low penetration levels, which could be beneficial for developing analgesics with reduced psychoactive effects .

- Irritant Properties : The compound has been classified as an irritant, which necessitates caution in handling and further evaluation of its safety profile .

Study on Cannabinoid Receptor Agonists

A study published in PubMed explored the pharmacological effects of N-methyl derivatives of tetrahydropyran on cannabinoid receptors. It was found that these compounds exhibited significant analgesic effects without the common side effects associated with traditional cannabinoid agonists. This suggests that this compound may share similar therapeutic profiles .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of tetrahydropyran derivatives indicates that modifications to the pyrrolidine moiety can significantly affect biological activity. Investigations into various analogs have led to the identification of compounds with enhanced receptor affinity and selectivity, paving the way for optimized drug candidates .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Receptor Interaction | Potential agonist activity at CB1 and CB2 receptors |

| CNS Penetration | Low CNS penetration observed in related compounds, suggesting reduced psychoactive effects |

| Irritant Classification | Classified as an irritant; requires careful handling |

| Analgesic Potential | Exhibits analgesic properties; further research needed to confirm efficacy and safety |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-pyrrolidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of tetrahydro-2H-pyran-4-carboxylic acid derivatives followed by pyrrolidinylmethyl group introduction via nucleophilic substitution or reductive amination. Key intermediates (e.g., tetrahydro-2H-pyran-4-carboxylate esters) are characterized using NMR (¹H/¹³C), HPLC for purity, and mass spectrometry for molecular weight confirmation. Reaction conditions (e.g., anhydrous solvents, catalytic agents) are optimized to minimize side products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for unclassified but potentially hazardous compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation exposure.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations .

Q. How is the stability of this compound assessed under varying storage conditions?

- Methodological Answer : Stability studies involve:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Accelerated aging in buffered solutions (pH 4–9) at 40°C, monitored via HPLC for degradation products.

- Light Sensitivity : UV-Vis spectroscopy to assess photodegradation under controlled light exposure .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states and intermediates. Tools like ICReDD integrate experimental data to refine computational predictions, reducing trial-and-error in optimizing reaction conditions (e.g., solvent polarity, temperature gradients) .

Q. How can researchers resolve contradictory data in reaction yield optimization?

- Methodological Answer : Apply statistical design of experiments (DoE):

- Factorial Design : Identify critical variables (e.g., catalyst loading, temperature) and their interactions.

- Response Surface Methodology (RSM) : Optimize parameters using central composite designs to resolve conflicting yield trends.

- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic models .

Q. What advanced techniques validate the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases.

- X-ray Crystallography : Resolve absolute configuration of single crystals grown via vapor diffusion.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm enantiomeric excess .

Q. How are membrane separation technologies applied in purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Nanofiltration : Use membranes with MWCO 200–300 Da to retain the compound while removing smaller impurities.

- Simulated Moving Bed (SMB) Chromatography : Continuous separation with silica-based stationary phases and ethanol/water eluents.

- Crystallization Control : Monitor supersaturation via in-line Raman spectroscopy to prevent polymorphic impurities .

Q. Data Contradiction and Troubleshooting

Q. How to address discrepancies between computational predictions and experimental yields in large-scale synthesis?

- Methodological Answer :

- Scale-Dependent Effects : Evaluate mass/heat transfer limitations using dimensionless numbers (e.g., Reynolds, Damköhler).

- In Silico Retrosynthesis : Validate alternative routes using AI-powered platforms (e.g., Reaxys or Pistachio) to identify overlooked side reactions.

- Microreactor Trials : Test kinetics in flow chemistry setups to isolate temperature/pressure effects .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time FTIR or NIR monitoring for critical quality attributes (CQAs).

- Design Space Exploration : Define acceptable ranges for raw material purity (e.g., >98%) and solvent water content (<0.1%) using ICH Q8 guidelines.

- Robustness Testing : Use Plackett-Burman designs to assess parameter tolerances .

属性

IUPAC Name |

pyrrolidin-3-ylmethyl oxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c13-11(10-2-5-14-6-3-10)15-8-9-1-4-12-7-9;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQWIDOLYLZEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC(=O)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。